molecular formula C11H12N2O2 B14917575 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B14917575
M. Wt: 204.22 g/mol
InChI Key: BRWSRANXAFQOMY-UHFFFAOYSA-N
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Description

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C11H12N2O3 It is characterized by a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyrrolidine derivatives with pyridine carboxaldehyde under specific conditions. One common method includes the use of a condensation reaction where the pyrrolidine derivative is reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can interact with receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the specific position of the pyridin-3-ylmethyl group and the presence of the aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c14-8-10-4-11(15)13(7-10)6-9-2-1-3-12-5-9/h1-3,5,8,10H,4,6-7H2

InChI Key

BRWSRANXAFQOMY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CN=CC=C2)C=O

Origin of Product

United States

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